![molecular formula C17H20ClN5O2 B2921115 8-(Butan-2-ylamino)-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione CAS No. 377052-66-9](/img/structure/B2921115.png)
8-(Butan-2-ylamino)-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “8-(Butan-2-ylamino)-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione” is a complex organic molecule. It contains a purine ring which is a heterocyclic aromatic organic compound, consisting of a pyrimidine ring fused to an imidazole ring . It also has a butan-2-ylamino group and a 2-chlorophenylmethyl group attached to it .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the purine ring, and the attachment of the butan-2-ylamino and 2-chlorophenylmethyl groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a fused ring system. The purine ring system is planar due to the conjugated double bonds. The butan-2-ylamino and 2-chlorophenylmethyl groups would add further complexity to the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the purine ring and the attached functional groups. The purine ring is aromatic and thus relatively stable, but it can participate in electrophilic aromatic substitution reactions . The amino group might be involved in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of the aromatic purine ring .Mecanismo De Acción
8-(Butan-2-ylamino)-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione 31-8220 exerts its inhibitory effect on PKC by binding to the enzyme's regulatory domain, thereby preventing its activation. This leads to the downregulation of downstream signaling pathways that are dependent on PKC activity. The exact mechanism of action of this compound 31-8220 on PKC isoforms is still under investigation.
Biochemical and physiological effects:
This compound 31-8220 has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound 31-8220 can induce apoptosis in various cancer cell lines, inhibit the growth of bacteria and fungi, and modulate the release of cytokines and chemokines. In vivo studies have shown that this compound 31-8220 can reduce inflammation, improve cardiac function, and enhance the efficacy of chemotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 8-(Butan-2-ylamino)-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione 31-8220 is its high potency and selectivity for PKC inhibition. This makes it a valuable tool for studying the role of PKC in various cellular processes. However, this compound 31-8220 also has some limitations, including its potential off-target effects and the need for careful dosing to avoid toxicity.
Direcciones Futuras
The potential applications of 8-(Butan-2-ylamino)-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione 31-8220 in scientific research are vast and varied. Some of the future directions for research include investigating its effects on specific PKC isoforms, exploring its potential as a therapeutic agent for various diseases, and developing new analogs with improved selectivity and efficacy. Additionally, this compound 31-8220 could be used in combination with other inhibitors to target multiple signaling pathways simultaneously.
Métodos De Síntesis
8-(Butan-2-ylamino)-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione 31-8220 is synthesized by reacting 2-chlorobenzyl chloride with 8-amino-3-methylxanthine in the presence of a base, followed by reaction with 2-butanone to yield the final product. The synthesis method is well-established and has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
8-(Butan-2-ylamino)-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione 31-8220 is widely used in scientific research as a potent and selective inhibitor of protein kinase C (PKC). PKC is an enzyme that plays a critical role in many cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting PKC, this compound 31-8220 can modulate these processes and provide insights into the underlying mechanisms.
Propiedades
IUPAC Name |
8-(butan-2-ylamino)-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O2/c1-4-10(2)19-16-20-14-13(15(24)21-17(25)22(14)3)23(16)9-11-7-5-6-8-12(11)18/h5-8,10H,4,9H2,1-3H3,(H,19,20)(H,21,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSVHCBASIYLFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide](/img/structure/B2921032.png)
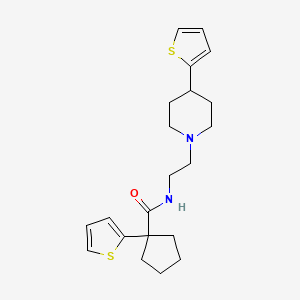
![9-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-oxa-9-azaspiro[5.5]undecane-7-carboxylic acid](/img/structure/B2921038.png)
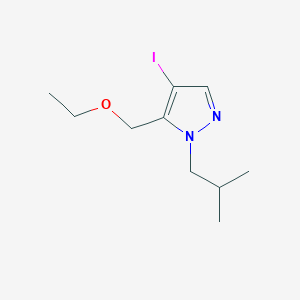
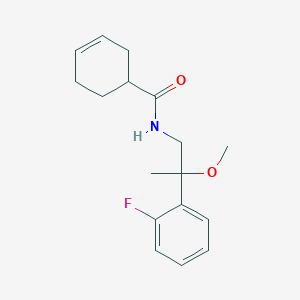
![N-[5-Oxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2921043.png)
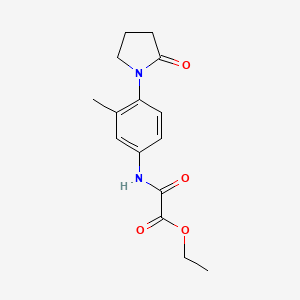
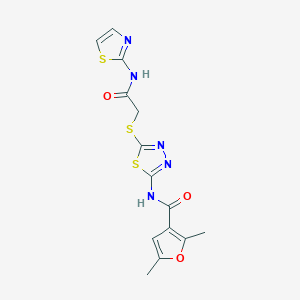
![2-(2-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)-1,3-oxazol-5-amine](/img/structure/B2921047.png)
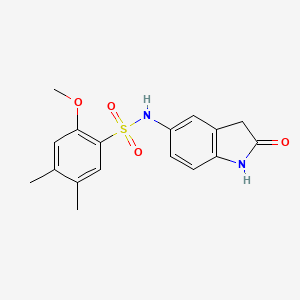
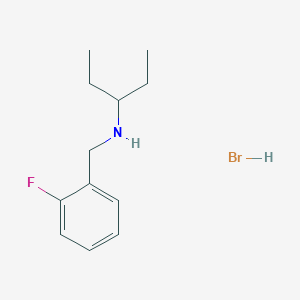
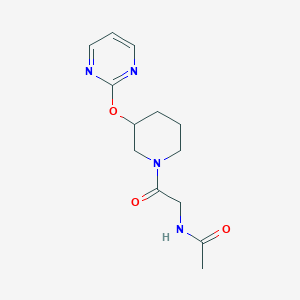
![(1R)-1-[5-(Aminomethyl)-1H-1,2,4-triazol-3-yl]ethanol;hydrochloride](/img/structure/B2921054.png)
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3-fluoro-4-methylphenyl)urea](/img/structure/B2921055.png)